molecular formula C4H9Cl2NO2S B11729197 4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride

4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride

Cat. No.: B11729197
M. Wt: 206.09 g/mol
InChI Key: MKBVEVDILHMLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride typically involves the chlorination of tetrahydrothiophene followed by oxidation and amination steps. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can modify the activity of these targets through oxidation, reduction, or substitution reactions, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxidotetrahydrothien-3-ylamine hydrochloride: Similar structure but lacks the chlorine atom.

    4-Bromo-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride: Similar structure with a bromine atom instead of chlorine.

    4-Fluoro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

4-Chloro-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain types of chemical reactions and research applications .

Properties

IUPAC Name

4-chloro-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S.ClH/c5-3-1-9(7,8)2-4(3)6;/h3-4H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBVEVDILHMLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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